4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 924909-17-1
VCID: VC2858309
InChI: InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl
Molecular Formula: C14H12ClN3O
Molecular Weight: 273.72 g/mol

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

CAS No.: 924909-17-1

Cat. No.: VC2858309

Molecular Formula: C14H12ClN3O

Molecular Weight: 273.72 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine - 924909-17-1

Specification

CAS No. 924909-17-1
Molecular Formula C14H12ClN3O
Molecular Weight 273.72 g/mol
IUPAC Name 4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3
Standard InChI Key HLSOCIKLODRQFV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl
Canonical SMILES COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl

Introduction

Chemical Identity and Structure

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. It features a pyrazolo[3,4-b]pyridine core structure with a chloro substituent at position 4 and a 4-methoxybenzyl group at position 1 of the pyrazole ring .

Basic Chemical Properties

Table 1: Basic Chemical Properties of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

PropertyValue
CAS Number924909-17-1
Molecular FormulaC₁₄H₁₂ClN₃O
Molecular Weight273.723 g/mol
SMILES NotationCOC1=CC=C(CN2N=CC3=C(Cl)C=CN=C23)C=C1
AppearanceNot specified in available data
Storage Conditions2-8°C (recommended)

The compound consists of a fused bicyclic pyrazolo[3,4-b]pyridine system substituted with a chlorine atom at position 4 and a 4-methoxybenzyl group at position 1 . This structural arrangement contributes to its potential biological activities and pharmacological properties.

Pyrazolo[3,4-b]pyridine Scaffold: An Overview

The pyrazolo[3,4-b]pyridine scaffold represents one of the most biologically active isomers among pyrazolopyridine structures. This heterocyclic system has garnered significant attention among researchers due to its diverse pharmacological potential .

Biological Significance of Pyrazolopyridines

Pyrazolopyridines broadly exhibit numerous biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and anti-hyperlipidemic properties . The structural versatility of these compounds allows for various substitution patterns that can modulate their biological activities.

Key Derivatives and Related Compounds

Ethyl Carboxylate Derivative

A closely related derivative of the title compound is ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 227617-16-5). This compound contains an additional ethyl carboxylate group at position 5 of the pyrazolopyridine ring .

Table 2: Comparison of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and its Ethyl Carboxylate Derivative

Property4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridineEthyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS Number924909-17-1227617-16-5
Molecular FormulaC₁₄H₁₂ClN₃OC₁₇H₁₆ClN₃O₃
Molecular Weight273.723 g/mol345.78 g/mol
SMILESCOC1=CC=C(CN2N=CC3=C(Cl)C=CN=C23)C=C1O=C(C1=CN=C(N(CC2=CC=C(OC)C=C2)N=C3)C3=C1Cl)OCC

The addition of the ethyl carboxylate group alters the electronic properties and potentially the biological activities of the molecule, making it a valuable compound for structure-activity relationship studies .

Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

While specific biological data for 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is limited in the available literature, the pyrazolo[3,4-b]pyridine scaffold broadly demonstrates significant therapeutic potential across multiple disease targets.

Kinase Inhibitory Activities

Pyrazolo[3,4-b]pyridine derivatives have been extensively studied as inhibitors of various kinases involved in cancer and other diseases .

Table 3: Kinase Targets of Pyrazolo[3,4-b]pyridine Derivatives

Kinase TargetDisease RelevanceReference
CDK (Cyclin-Dependent Kinase)Cancer
FLT3 (FMS-like tyrosine kinase-3)Leukemia
ALK (Anaplastic Lymphoma Kinase)Cancer
PIM-1 KinaseCancer
DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase)Colorectal cancer
PLK4 (Polo-like kinase 4)Breast cancer
AMPK (Adenosine monophosphate-activated protein kinase)Lung cancer

Pyrazolo[3,4-b]pyridine derivatives targeting CDK have shown promising results against various cancer cell lines, including breast cancer (HS 578T and MCF7), prostate cancer (PC-3), renal cancer (786-0), colon cancer (SW-620), non-small cell lung cancer, and leukemia .

Anti-pulmonary Hypertension Activity

A novel pyrazolo[3,4-b]pyridine derivative designated as HLQ2g has demonstrated significant activity against hypoxic pulmonary hypertension (HPH) . This compound functions by:

  • Up-regulating cGKI protein expression

  • Activating the BMP (Bone Morphogenetic Protein) signaling pathway

  • Elevating expression of BMPR2, p-Smad1/5/8, and Id1 in HPH rat models

  • Inhibiting proliferation and migration of hypoxia-induced pulmonary artery smooth muscle cells (HPASMCs)

The compound achieves these effects by potentially increasing soluble guanylate cyclase (sGC) activity, which elevates cGMP levels and subsequently activates cGKI and upregulates the BMP signaling pathway .

Structure-Activity Relationships of Pyrazolo[3,4-b]pyridines

Influence of Substitution Patterns

Research on pyrazolo[3,4-b]pyridine derivatives has revealed that the position and nature of substituents significantly impact their biological activities:

  • Compounds with 3,4,5-trimethoxyphenyl substituent at position-1 of the core structure exhibited stronger antiproliferative activities against cancer cell lines compared to similar substitution at position-3

  • Specific modifications at positions 3 and 6 yielded compounds with ALK inhibitory activity, with the most potent compound achieving an IC₅₀ value of 1.58 nM

  • The presence of chloro substituents, as in 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, may contribute to enhanced binding to specific biological targets

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